1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide
Description
The compound 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 2-methylphenyl group. The 2-position of the heterocyclic system is linked to a piperidine ring, which is further functionalized at the 3-position with an isopropyl carboxamide moiety. This structure combines a rigid heteroaromatic core with a flexible piperidine-carboxamide side chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-propan-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-13(2)23-20(27)15-8-6-10-26(11-15)22-24-18-17(12-29-19(18)21(28)25-22)16-9-5-4-7-14(16)3/h4-5,7,9,12-13,15H,6,8,10-11H2,1-3H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGPLWGHJOMITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with thiophene-2-carboxamides, which are heated in formic acid to produce thieno[3,2-d]pyrimidin-4-ones.
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thieno[3,2-d]pyrimidine moieties.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that thienopyrimidine derivatives like Z250-2682 exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. In vitro studies have shown promising results against different cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
Z250-2682 has been identified as an inhibitor of specific enzymes involved in critical biological pathways. The compound's ability to modulate enzyme activity can have implications for treating diseases where these enzymes play a pivotal role. For instance, it may target kinases involved in cancer progression or inflammatory processes .
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth in vitro; potential for further development as an anticancer drug. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases associated with cancer; suggests potential use in targeted therapy. |
| Study 3 | Antiviral Activity | Similar compounds showed effectiveness against respiratory syncytial virus; potential for exploring antiviral properties of Z250-2682. |
Mechanism of Action
The mechanism of action of 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations and Key Features
The target compound belongs to a broader class of thieno[3,2-d]pyrimidin-4-one derivatives. Its closest analogs from the evidence include:
Impact of Substituents on Physicochemical Properties
Fluorophenyl (): Fluorine enhances lipophilicity and metabolic stability but may reduce solubility .
Amide Substituents: N-Isopropyl (Target): Aliphatic groups like isopropyl improve solubility in nonpolar environments. Aromatic Amides (): N-Phenylethyl () and N-pyridinylmethyl () groups may enhance target affinity through additional aromatic interactions but increase molecular weight and reduce solubility .
Molecular Weight and Solubility :
Biological Activity
The compound 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide , often referred to by its chemical identifier Z250-2682, belongs to the thieno[3,2-d]pyrimidine class. This class is notable for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of Z250-2682 is with a molecular weight of approximately 446.54 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer activity . For instance, studies have shown that similar compounds can inhibit key pathways involved in cancer cell proliferation and survival:
- Mechanism of Action : These compounds may exert their effects by modulating the activity of specific enzymes or receptors involved in cell cycle regulation and apoptosis. For example, they have been shown to interact with the Epidermal Growth Factor Receptor (EGFR), leading to reduced tumor growth in various cancer models .
Antimicrobial Activity
Preliminary studies suggest that compounds within this class also demonstrate antimicrobial properties . The interaction of these compounds with bacterial enzymes may inhibit growth and replication:
- Target Pathways : The antimicrobial action is likely mediated through the inhibition of specific metabolic pathways in bacteria, leading to cell death or stasis.
Study on Thieno[3,2-d]pyrimidine Derivatives
A recent study evaluated various thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced biological activity:
- Findings : The study reported that certain substitutions increased binding affinity to target proteins like EGFR and PI3K, enhancing anticancer efficacy compared to standard treatments such as erlotinib .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding modes of Z250-2682 with target proteins involved in cancer progression:
Q & A
Q. Key Considerations :
- Reaction yields (e.g., ~40% after crystallization) and purity are highly dependent on solvent choice and reflux duration .
- Use of protecting groups (e.g., tert-butoxycarbonyl) may be necessary to prevent side reactions during coupling steps .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of analytical techniques ensures accurate structural confirmation:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the thienopyrimidine core appear as distinct multiplets between δ 7.0–8.5 ppm .
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C angles ≈ 116–123°) and confirms stereochemistry, particularly for chiral centers in the piperidine moiety .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ matching C₂₃H₂₅N₃O₂S) .
Advanced: How can computational methods optimize reaction conditions for scaled synthesis?
Answer:
The ICReDD approach integrates quantum chemical calculations and experimental feedback:
- Reaction Path Search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates to identify energetically favorable pathways .
- Parameter Optimization : Machine learning narrows down solvent, temperature, and catalyst combinations. For example, ethanol may be prioritized over DMF due to lower activation energy for cyclization .
- Validation : Experimental yields are fed back into computational models to refine predictions, reducing development time by ~30% .
Advanced: How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?
Answer:
Discrepancies often arise from assay conditions or structural impurities:
- Assay Standardization :
- Structural Analysis :
Advanced: What strategies enhance selectivity in structure-activity relationship (SAR) studies?
Answer:
- Substituent Scanning : Systematically modify the thienopyrimidine core (e.g., 4-oxo vs. 4-thioxo) and piperidine side chain to map interactions with target proteins .
- Metabolic Stability Testing : Introduce trifluoromethyl groups to improve lipophilicity and reduce CYP450-mediated degradation .
- Selectivity Profiling : Screen against related enzyme isoforms (e.g., kinase family members) to identify off-target effects .
Advanced: How to address low bioavailability in preclinical models?
Answer:
- Prodrug Design : Convert the carboxamide group to ester prodrugs (e.g., ethyl ester) to enhance membrane permeability .
- Formulation Optimization : Use nanocarriers (e.g., liposomes) to improve solubility in aqueous media .
- Pharmacokinetic Studies : Monitor plasma half-life and tissue distribution in rodent models to guide dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
